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Compound of Interest |

Compound Name: beta-Apo-13-carotenone
CAS No.: 17974-57-1
Cat. No.: B1663481
Get Quote
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Target Audience: Researchers, analytical scientists, and drug development professionals.
Objective: To provide a comprehensive, self-validating methodology for the structural and
stereochemical elucidation of the apocarotenoid B-apo-13-carotenone using 1D and 2D
Nuclear Magnetic Resonance (NMR) spectroscopy.

The Biological Imperative of 3-Apo-13-carotenone

-Apo-13-carotenone ( C18H260 ) is a naturally occurring apocarotenoid generated through
the eccentric cleavage of dietary [3-carotene[1]. While the central cleavage of -carotene yields
retinal (Vitamin A), eccentric cleavage—mediated by enzymes such as (3-carotene-9',10'-
oxygenase (BCO2) or non-enzymatic oxidative degradation—produces a homologous series of
bioactive apocarotenals and apocarotenones|[?2].

In drug development and molecular biology, 3-apo-13-carotenone is of significant interest due
to its role as a potent, naturally occurring antagonist of the Retinoid X Receptor alpha (RXRa)
[3]. By directly binding to the RXRa ligand-binding domain, it induces the formation of a
transcriptionally silent receptor tetramer, thereby downregulating retinoid-responsive gene
expression[4]. Understanding the precise stereochemistry of its polyene chain (specifically the
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all-E vs. Z configurations) is critical, as geometric isomerism directly dictates its binding affinity
and biological efficacy.

B-Carotene Eccentric Cleavage leavage at C13-C14 B-Apo-13-carotenone Direct Binding RXRa Receptor
(Provitamin A) (BCO2 | ROS) (Antagonist) (Ligand Binding)
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Biological pathway of [3-carotene cleavage to 3-apo-13-carotenone and subsequent RXRa
antagonism.

Analytical Strategy & The Causality of NMR
Selection

Mass spectrometry (LC-MS) can confirm the molecular weight and formula of 3-apo-13-
carotenone, but it cannot unambiguously map the connectivity of the B-ionone ring to the
polyene chain or resolve the E/Z stereochemistry of the double bonds. NMR spectroscopy
bridges this gap.

e Solvent Causality: Deuterated chloroform ( CDCI3) is the solvent of choice. Apocarotenoids
are highly lipophilic, ensuring complete dissolution in CDCI3. Furthermore, CDCI3lacks
exchangeable protons that could interfere with the critical olefinic region (5.5 — 7.0 ppm)
where the polyene chain protons resonate[5].

e 2D Correlation Causality: The C6-C7 bond connects the 3-ionone ring to the polyene chain.
Because C6 is a quaternary carbon (lacking protons), standard 1H-1H COSY cannot trace
the connectivity across this junction. Therefore, Heteronuclear Multiple Bond Correlation
(HMBC) is strictly required to observe the 3JCHIlong-range couplings between the C18
methyl protons and C7, as well as between H7 and C5/C6.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step protocol incorporates internal quality control
checkpoints.

Step 1: Sample Preparation & Quality Control
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Purification: Isolate 3-apo-13-carotenone via preparative HPLC (C18 column,
methanol/water gradient) to ensure >95% purity. Evaporate the solvent under a gentle
stream of nitrogen to prevent auto-oxidation.

Dissolution: Dissolve 5—-10 mg of the purified compound in 0.6 mL of CDCI3containing 0.03%
v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR
tube.

Self-Validation (Lineshape Check): Acquire a rapid 1D 1H scan. Check the TMS peak at 0.00
ppm. The line width at half height ( w1/2) must be < 1.0 Hz. If the peak is broad or
asymmetric, re-shim the magnet. Poor shimming will obscure the fine J -couplings in the
polyene chain necessary for stereochemical assignment.

Step 2: NMR Acquisition Parameters

1D 1H NMR: Acquire at 600 MHz, 298 K. Use a 30° pulse angle with a relaxation delay (D1)
of 2 seconds to ensure complete relaxation of the methyl protons. Acquire 64 scans.

1D 13C NMR: Acquire at 150 MHz using composite pulse decoupling (e.g., WALTZ-16) to
remove proton splitting. Use a D1 of 2 seconds. Acquire 1024—-2048 scans depending on
sample concentration.

2D HSQC: Optimize for a one-bond coupling constant ( 1JCH) of 145 Hz. This will map all
protonated carbons.

2D HMBC: Optimize for long-range couplings ( nJCH) of 8 Hz. This is the critical step for
assigning the quaternary carbons (C1, C5, C6, C13).

2D NOESY: Set the mixing time ( tm) to 400 ms. Causality: A 400 ms mixing time allows
sufficient Nuclear Overhauser Effect (NOE) buildup for small-to-medium molecules without
triggering excessive spin diffusion, enabling the mapping of spatial proximities (< 5 A) across
the polyene chain.
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1. Sample Preparation
(HPLC Purification & CDCI3)

'

2. Quality Control
(1D 1H NMR & TMS Check)

Purity Confirmed

3. 1D Acquisition

(1H & 13C Spectra)

Backbone Assignment

4. 2D Correlation
(COSY, HSQC, HMBC)

Spatial Proximity

5. Stereochemical Profiling
(NOESY/ROESY)

6. Structural Elucidation
(Isomer Confirmation)
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Step-by-step NMR workflow for the structural elucidation and validation of 3-apo-13-
carotenone.

Quantitative Data & Structural Assignments

Using standard IUPAC carotenoid numbering, the -ionone ring comprises C1-C6 (with
methyls C16, C17, C18), and the polyene chain spans C7—C13 (with methyls C19, C20).
Cleavage at the C13-C14 bond yields a ketone at C13.

The following table summarizes the expected quantitative NMR assignments for the all-E
isomer of B-apo-13-carotenone, synthesized from 1D/2D correlation data.

Table 1: 1H and 13C NMR Spectral Data for all-E-3-Apo-13-carotenone ( CDCI3, 600 MHz, 298
K)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1663481/docs?utm_src=pdf-body-img#application-note-nmr-spectroscopy-for-the-structural-elucidation-of-apo-13-carotenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663481?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Key HMBC
- : 1H Shift (ppm), :
Position 13C Shift (ppm) Lo Correlations (
Multiplicity, J (Hz)
1H-13C)
1 34.3 H-16, H-17, H-2
2 19.2 1.47, m (2H) H-3
3 41.5 1.61, m (2H) H-2, H-4
4 33.1 2.03,1(6.2) (2H) H-18, H-2
5 129.4 H-4, H-18, H-7
6 137.7 H-7, H-8, H-18
7 126.2 6.13, d (16.1) (1H) H-9, H-18
8 137.4 6.15, d (16.1) (1H) H-10, H-19
9 135.8 H-7, H-8, H-10, H-19
10 130.5 6.18,d (11.5) (1H) H-8, H-11, H-12, H-19
6.85, dd (15.2, 11.5)
11 127.6 H-10, H-12
(1H)
12 143.2 6.12, d (15.2) (1H) H-10, H-20
13 (C=0) 198.5 H-11, H-12, H-20
16, 17 28.9 1.03, s (6H) H-2
18 21.7 1.71, s (3H) H-4, H-7
19 12.8 1.98, s (3H) H-8, H-10
20 27.4 2.28, s (3H) H-12

Stereochemical Elucidation via NOESY

The biological activity of 3-apo-13-carotenone is highly dependent on its geometry. The 1D 1H

NMR spectrum provides the first layer of causality: the large vicinal coupling constants ( 3JHH
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=15-16 Hz) observed for H7-H8 and H11-H12 mathematically dictate a trans (E) configuration

across those specific double bonds.

However, the C9=C10 double bond has a trisubstituted nature (due to the C19 methyl group),

meaning scalar coupling cannot determine its geometry. Here, the 2D NOESY experiment is

the definitive validating tool:

all-E Confirmation: A strong NOE cross-peak between the C19 methyl protons (1.98 ppm)
and the H11 olefinic proton (6.85 ppm) confirms they are spatially cis to each other, which
chemically translates to an E configuration for the C9=C10 double bond.

If the molecule had isomerized to the 9-Z configuration (often induced by light or heat during
extraction), this NOE cross-peak would vanish, and a new NOE correlation between the C19
methyl protons and H8 would appear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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